5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid
Description
5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid (C₁₄H₁₀BrFO₃) is a halogenated benzoic acid derivative characterized by a bromine atom at position 5, a (2-fluorophenoxy)methyl group at position 2, and a carboxylic acid functional group. This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing enzyme inhibitors or antimicrobial agents . Its fluorine and bromine substituents enhance lipophilicity and electronic properties, making it a candidate for targeting enzymes like β-ketoacyl-ACP synthases (FabH/FabG) in pathogens .
Properties
CAS No. |
1344692-25-6 |
|---|---|
Molecular Formula |
C14H10BrFO3 |
Molecular Weight |
325.13 g/mol |
IUPAC Name |
5-bromo-2-[(2-fluorophenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C14H10BrFO3/c15-10-6-5-9(11(7-10)14(17)18)8-19-13-4-2-1-3-12(13)16/h1-7H,8H2,(H,17,18) |
InChI Key |
GQTWKUPNSVFYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)Br)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Substituted Benzoic Acid Precursors
The key step is regioselective bromination at the 5-position of the benzoic acid ring. The following method is widely used:
- Starting Material: 2-methylbenzoic acid or 2-substituted benzoic acid derivatives.
- Reagents: Bromine (Br2) in the presence of concentrated sulfuric acid (H2SO4).
- Conditions: The reaction is typically conducted at controlled temperatures (0–5°C) to minimize side reactions and improve selectivity.
- Catalysts: Iron(III) chloride (FeCl3) can be used to enhance regioselectivity.
- Outcome: High selectivity for 5-bromo substitution with yields up to 88–99% reported.
This method prevents solidification of the reaction mixture and allows industrial-scale production with stable yields.
Attachment of the 2-Fluorophenoxy Methyl Group
After bromination, the 2-position is functionalized by introducing the 2-fluorophenoxy methyl substituent:
- Method: Nucleophilic substitution or coupling reaction where the 2-fluorophenol derivative reacts with a benzylic halide intermediate or directly with the brominated benzoic acid derivative.
- Conditions: Mild base (e.g., K2CO3) in polar aprotic solvents (e.g., DMF) at moderate temperatures.
- Purification: The product is purified by recrystallization from ethanol/water or by silica gel column chromatography using ethyl acetate/hexane mixtures.
This step requires careful monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize conversion and minimize by-products.
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Br2, H2SO4, FeCl3 catalyst | 0–5 °C | 88–99 | High regioselectivity, avoid side reactions |
| O-Alkylation | 2-fluorophenol, base (K2CO3), DMF solvent | 50–80 °C | 75–90 | Monitor by TLC/HPLC, optimize time |
| Purification | Recrystallization (ethanol/water) or column chromatography | Ambient to reflux | — | Achieves high purity (>95%) |
- The bromination method using sulfuric acid as solvent and bromine as reagent is well-documented for producing 5-bromo-2-alkylbenzoic acids with high selectivity and yield, suitable for scale-up.
- The use of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as a brominating agent has also been reported to afford high yields of brominated benzoic acids under mild conditions.
- The subsequent O-alkylation step is critical for introducing the 2-fluorophenoxy methyl group, which imparts the desired chemical properties to the final compound.
- The final product is valuable as an intermediate in pharmaceutical synthesis, including antidiabetic agents, highlighting the importance of efficient and scalable preparation methods.
The preparation of 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid involves:
- Selective bromination of 2-substituted benzoic acid precursors using bromine and sulfuric acid under controlled low temperatures.
- Attachment of the 2-fluorophenoxy methyl group via nucleophilic substitution.
- Purification by recrystallization or chromatography to achieve high purity.
Optimization of reaction conditions such as temperature, catalyst presence, and reaction monitoring ensures high yield and selectivity. These methods are supported by diverse research and patent literature, confirming their industrial applicability and efficiency.
Chemical Reactions Analysis
5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or acetone. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid involves its interaction with specific molecular targets in biological systems. The bromine and fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzoic Acid Core
Halogenated Derivatives
- 5-Bromo-2-chlorobenzoic acid (C₇H₄BrClO₂): Replaces the (2-fluorophenoxy)methyl group with a chlorine atom. Lower molecular weight (235.46 g/mol vs. 325.13 g/mol) and reduced steric bulk, enhancing reactivity in electrophilic substitutions . Demonstrated utility in synthesizing agrochemicals but lacks the phenoxy moiety for π-π stacking in enzyme binding .
5-Bromo-2-fluoro-4-methylbenzoic acid (C₈H₆BrFO₂):
Phenoxy and Benzyloxy Derivatives
- 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid (C₁₄H₁₀BrFO₃): Structural isomer with a benzyloxy (CH₂-O-) linker instead of a direct phenoxy group.
- 5-Bromo-2-(phenylamino)benzoic acid (C₁₃H₁₀BrNO₂): Substitutes the phenoxy group with a phenylamino (NHPh) moiety. Forms intramolecular N–H⋯O hydrogen bonds, stabilizing crystal packing but reducing solubility in nonpolar solvents .
Heterocyclic Derivatives
- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (C₁₃H₁₁BrN₂O₂): Incorporates a pyrrole ring, introducing nitrogen-based hydrogen-bonding capabilities. Enhanced π-stacking interactions in biological targets compared to the fluorine-substituted phenoxy group .
Biological Activity
5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position and a fluorophenoxy group attached to the benzoic acid moiety. The presence of these halogen atoms can significantly influence its biological activity by altering the compound's electronic properties and hydrophobicity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid. For instance, related benzofuran derivatives have demonstrated significant anti-tumor activity against various cancer cell lines. The structure-activity relationship (SAR) indicates that halogen substitutions enhance cytotoxicity, as seen in compounds with similar frameworks .
Case Study: Cytotoxicity Against Cancer Cell Lines
- Cell Lines Tested : Human glioblastoma U251, human melanoma WM793
- IC50 Values : Compounds with halogen substitutions showed IC50 values less than that of standard drugs like doxorubicin.
- Mechanism : Molecular dynamics simulations revealed that these compounds primarily interact with target proteins through hydrophobic contacts .
Antibacterial Activity
The antibacterial properties of halogenated benzoic acids have also been explored. Compounds with similar structures have exhibited promising activity against both Gram-positive and Gram-negative bacteria.
Table: Antibacterial Activity Comparison
The mechanisms underlying the biological activities of 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid include:
- Inhibition of Protein Kinases : Similar compounds have shown to inhibit Src kinase, which plays a crucial role in cancer cell proliferation.
- Disruption of Bacterial Cell Wall Synthesis : The presence of halogens enhances the ability to penetrate bacterial membranes, leading to increased antibacterial efficacy .
Research Findings
Several studies have investigated the synthesis and biological evaluation of this compound:
- Synthesis : The compound can be synthesized through various chemical reactions involving brominated and fluorinated precursors, often yielding high purity and yield percentages.
- Biological Evaluation : In vitro assays demonstrate significant growth inhibition in tested cancer cell lines and bacteria, suggesting a broad spectrum of biological activity .
Q & A
Basic: What are the common synthetic routes for preparing 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis of brominated benzoic acid derivatives typically involves bromination of precursor aromatic rings followed by functionalization. For example, 5-bromo-2,4-difluorobenzoic acid is synthesized via bromination of 2,4-difluorobenzonitrile using aqueous sulfuric acid and a brominating agent, achieving 93–99% purity . Adapting this method, the target compound could be synthesized by:
Bromination : Introduce bromine at the 5-position of a fluorophenoxy-substituted benzoic acid precursor.
Methylation/O-alkylation : Attach the 2-fluorophenoxymethyl group via nucleophilic substitution or coupling reactions.
Purification : Use recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Optimization Tips :
- Control reaction temperature (e.g., 0–5°C for bromination to minimize side reactions).
- Use catalysts like FeCl₃ for regioselective bromination.
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid?
Answer:
Critical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₄H₁₀BrFO₃).
- HPLC : Assess purity (>95% by UV detection at 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Elemental Analysis : Confirm Br/F content (deviation <0.3% indicates high purity) .
Advanced: How can researchers resolve contradictions in reported reaction yields or byproduct formation during the synthesis of brominated benzoic acid derivatives?
Answer:
Discrepancies in yields or byproducts often arise from:
- Reagent Purity : Impure starting materials (e.g., 2-fluorophenol with hydroxyl group blockers) may reduce coupling efficiency. Use >97% purity reagents .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote hydrolysis. Test alternatives like THF or dichloromethane.
- Catalyst Selection : For Suzuki-Miyaura coupling (if applicable), Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts cross-coupling efficiency.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or over-brominated species). Adjust stoichiometry (e.g., limit Br₂ excess to 1.1 eq.) .
Advanced: What role does the fluorophenoxy methyl substituent play in the biological activity of this compound, and how can this be studied experimentally?
Answer:
The 2-fluorophenoxymethyl group enhances lipophilicity and target binding (e.g., enzyme inhibition via π-π stacking or halogen bonding). Experimental approaches :
- SAR Studies : Synthesize analogs (e.g., replacing F with Cl or varying substituent positions) and compare bioactivity.
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions.
- Fluorescence Quenching : Monitor Förster resonance energy transfer (FRET) to study interactions with biomolecules .
Advanced: What strategies are recommended for regioselective bromination in the synthesis of polysubstituted benzoic acid analogs?
Answer:
Regioselectivity is influenced by:
- Directing Groups : The carboxylic acid group directs bromine to the para position. Use protecting groups (e.g., methyl ester) to alter selectivity.
- Lewis Acid Catalysts : FeBr₃ directs bromine to electron-rich positions, while AlCl₃ may favor meta substitution.
- Microwave-Assisted Synthesis : Enhances kinetic control, favoring desired regioisomers (e.g., 5-bromo over 3-bromo) .
- Computational Modeling : DFT calculations predict bromination sites based on frontier molecular orbitals .
Advanced: How can researchers validate the stability of 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid under varying storage conditions?
Answer:
- Accelerated Degradation Studies :
- Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.
- Monitor degradation via HPLC (new peaks indicate decomposition).
- Stabilizers : Add antioxidants (BHT) or store under inert gas (N₂) to prevent oxidation.
- Recommended Storage : -20°C in amber vials with desiccants. Avoid repeated freeze-thaw cycles .
Advanced: What computational tools are effective for predicting the physicochemical properties of this compound?
Answer:
- LogP/Dissociation Constant (pKa) : Use MarvinSketch or ACD/Labs to estimate logP (~2.8) and pKa (~3.1 for COOH).
- Solubility : COSMO-RS predicts solubility in DMSO >100 mg/mL, water <0.1 mg/mL.
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., COX-2 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
